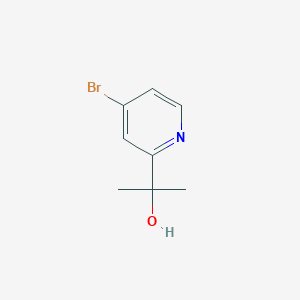

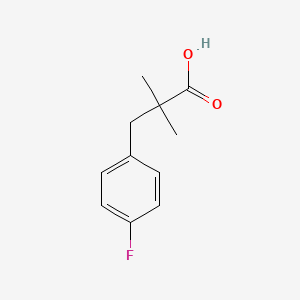

![molecular formula C20H21BrN2O2 B1344228 Benzyl 6-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate CAS No. 473737-32-5](/img/structure/B1344228.png)

Benzyl 6-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Benzyl 6-bromospiro[indoline-3,4’-piperidine]-1’-carboxylate” is a chemical compound . It is related to the compound “6-bromo-1,2-dihydrospiro[indole-3,4’-piperidine]-2-one”, which has a molecular weight of 281.15 .

Synthesis Analysis

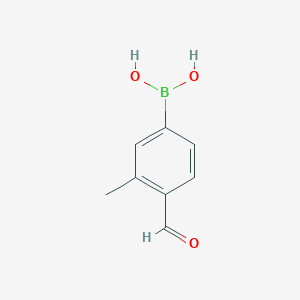

The synthesis of similar spiro[indoline-3,4’-piperidine] derivatives has been reported in the literature . One method involves a one-pot synthesis via a three-component cyclocondensation reaction of isatins, pyrazolones, and malononitrile . Another method involves dianion alkylation and cyclization of ethyl 2-oxindoline-5-carboxylate, followed by demethylation .

Molecular Structure Analysis

The molecular structure of “6-bromo-1,2-dihydrospiro[indoline-3,4’-piperidine]-2-one”, a related compound, is given by the InChI code 1S/C12H13BrN2O/c13-8-1-2-9-10(7-8)15-11(16)12(9)3-5-14-6-4-12/h1-2,7,14H,3-6H2,(H,15,16) .

Aplicaciones Científicas De Investigación

Synthesis of Spiroindole and Spirooxindole Scaffolds

- Application Summary : Spiroindole and spirooxindole scaffolds are important spiro-heterocyclic compounds in drug design processes. They have bioactivity against cancer cells, microbes, and different types of diseases affecting the human body .

- Methods of Application : The synthesis of these compounds has been an active research field of organic chemistry for well over a century . The spiroindole and spirooxindoles are divided by the type and ring size of the spirocycle that is fused to indole or oxindole .

- Results or Outcomes : These compounds have become biological targets due to their inherent three-dimensional nature and ability to project functionalities in all three dimensions .

Inhibition of Cholinesterase Receptors

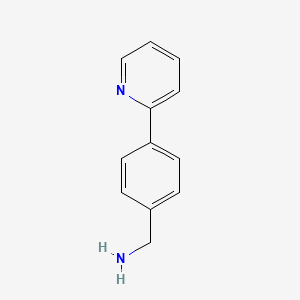

- Application Summary : The benzyl-piperidine group, which is similar to the structure of your compound, is often necessary for the successful inhibition of cholinesterase receptors .

- Methods of Application : The benzyl-piperidine group provides good binding to the catalytic site, interacting with specific amino acids .

- Results or Outcomes : This interaction leads to the inhibition of cholinesterase receptors, which can have significant implications in the treatment of diseases like Alzheimer’s .

Synthesis of 6-bromo-1,2-dihydrospiro[indoline-3,4’-piperidine]-2-one

- Application Summary : This compound is a derivative of spiro[indoline-3,4’-piperidine] and can be used in the synthesis of various organic compounds .

- Methods of Application : The specific methods of synthesis are not provided in the source, but it typically involves organic synthesis techniques .

- Results or Outcomes : The product is a light yellow solid with a molecular weight of 281.15 .

Synthesis of 6-bromo-1,2-dihydrospiro[indoline-3,4’-piperidine]-2-one hydrochloride

- Application Summary : This compound is a hydrochloride derivative of spiro[indoline-3,4’-piperidine] and can be used in the synthesis of various organic compounds .

- Methods of Application : The specific methods of synthesis are not provided in the source, but it typically involves organic synthesis techniques .

- Results or Outcomes : The product is a light yellow solid with a molecular weight of 317.61 .

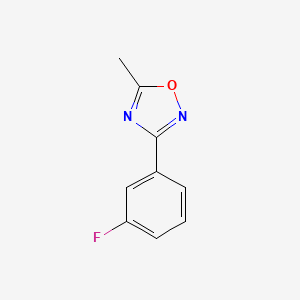

Medicinal Applications of Heterocyclic Compounds

- Application Summary : Heterocyclic compounds, such as those containing a spiro[indoline-3,4’-piperidine] scaffold, are present in more than 85% of all physiologically active chemical compounds .

- Methods of Application : These compounds are often synthesized and then tested for their biological activity .

- Results or Outcomes : Many of these compounds have shown significant bioactivity and are used in the treatment of various diseases .

Synthesis of 6-bromo-1,2-dihydrospiro[indoline-3,4’-piperidine]-2-one

- Application Summary : This compound is a derivative of spiro[indoline-3,4’-piperidine] and can be used in the synthesis of various organic compounds .

- Methods of Application : The specific methods of synthesis are not provided in the source, but it typically involves organic synthesis techniques .

- Results or Outcomes : The product is a light yellow solid with a molecular weight of 281.15 .

Synthesis of 6-bromo-1,2-dihydrospiro[indoline-3,4’-piperidine]-2-one hydrochloride

- Application Summary : This compound is a hydrochloride derivative of spiro[indoline-3,4’-piperidine] and can be used in the synthesis of various organic compounds .

- Methods of Application : The specific methods of synthesis are not provided in the source, but it typically involves organic synthesis techniques .

- Results or Outcomes : The product is a light yellow solid with a molecular weight of 317.61 .

Direcciones Futuras

The future directions for “Benzyl 6-bromospiro[indoline-3,4’-piperidine]-1’-carboxylate” could involve further exploration of its synthesis methods, potential applications, and biological activities. Given the interest in piperidine derivatives in the field of drug discovery , this compound could be a subject of future research.

Propiedades

IUPAC Name |

benzyl 6-bromospiro[1,2-dihydroindole-3,4'-piperidine]-1'-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21BrN2O2/c21-16-6-7-17-18(12-16)22-14-20(17)8-10-23(11-9-20)19(24)25-13-15-4-2-1-3-5-15/h1-7,12,22H,8-11,13-14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWAHPHMIXPBBQV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12CNC3=C2C=CC(=C3)Br)C(=O)OCC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21BrN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl 6-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine-3-carbaldehyde](/img/structure/B1344146.png)

![2-Chloro-4-[(2,2,2-trifluoroethyl)amino]pyrimidine-5-carbonitrile](/img/structure/B1344175.png)

![6-Benzyl-1,4,5,6,7,8-hexahydroimidazo-[4,5-d]azepine](/img/structure/B1344176.png)